molecular formula C14H10FNO2 B3218576 5-Fluoro-3-hydroxy-3-phenyl-2-oxindole CAS No. 1190310-35-0

5-Fluoro-3-hydroxy-3-phenyl-2-oxindole

Cat. No.: B3218576
CAS No.: 1190310-35-0
M. Wt: 243.23 g/mol
InChI Key: FHLQPIOHZWDSQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-3-hydroxy-3-phenyl-2-oxindole is a synthetic compound belonging to the oxindole family. Oxindoles are a class of heterocyclic compounds that contain an indole ring fused with a ketone group. This particular compound is characterized by the presence of a fluorine atom at the 5th position, a hydroxyl group at the 3rd position, and a phenyl group at the 3rd position of the oxindole core. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-hydroxy-3-phenyl-2-oxindole typically involves the condensation of 5-fluoro-2-oxindole with substituted aromatic aldehydes in the presence of a base such as potassium hydroxide . The reaction is carried out under reflux conditions in a suitable solvent like methanol or ethanol. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-3-hydroxy-3-phenyl-2-oxindole undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the oxindole ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed:

    Oxidation: 5-Fluoro-3-oxo-3-phenyl-2-oxindole.

    Reduction: this compound.

    Substitution: 5-Methoxy-3-hydroxy-3-phenyl-2-oxindole.

Comparison with Similar Compounds

5-Fluoro-3-hydroxy-3-phenyl-2-oxindole can be compared with other similar compounds in the oxindole family:

These comparisons highlight the unique structural features and properties of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-fluoro-3-hydroxy-3-phenyl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO2/c15-10-6-7-12-11(8-10)14(18,13(17)16-12)9-4-2-1-3-5-9/h1-8,18H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLQPIOHZWDSQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)F)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401207877
Record name 5-Fluoro-1,3-dihydro-3-hydroxy-3-phenyl-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401207877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190310-35-0
Record name 5-Fluoro-1,3-dihydro-3-hydroxy-3-phenyl-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190310-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1,3-dihydro-3-hydroxy-3-phenyl-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401207877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-3-hydroxy-3-phenyl-2-oxindole
Reactant of Route 2
Reactant of Route 2
5-Fluoro-3-hydroxy-3-phenyl-2-oxindole
Reactant of Route 3
Reactant of Route 3
5-Fluoro-3-hydroxy-3-phenyl-2-oxindole
Reactant of Route 4
Reactant of Route 4
5-Fluoro-3-hydroxy-3-phenyl-2-oxindole
Reactant of Route 5
Reactant of Route 5
5-Fluoro-3-hydroxy-3-phenyl-2-oxindole
Reactant of Route 6
Reactant of Route 6
5-Fluoro-3-hydroxy-3-phenyl-2-oxindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.